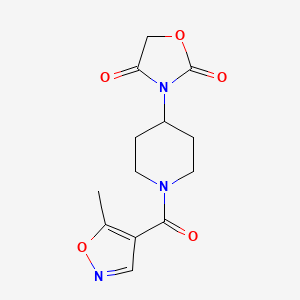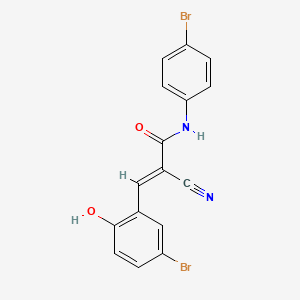
3-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has been of significant interest in scientific research. It is commonly referred to as MIPO or AZD5847 and is classified as an oxazolidinone derivative. This compound has been studied for its potential as an antibacterial agent and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research by Prakash et al. (2010) focused on the synthesis of a series of compounds structurally related to oxazolidine-2,4-diones, demonstrating their potential antimicrobial activities against various bacterial and fungal strains. This study shows the relevance of such compounds in developing new antimicrobial agents Prakash et al., 2010.
Novel Synthesis Methods
The work of Badr et al. (1981) explored the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters, highlighting innovative methods in creating bicyclic compounds with potential biological activities Badr et al., 1981.
Anticancer Activity
Kumar and Sharma (2022) investigated N-substituted indole derivatives incorporating thiazolidine-2,4-dione units for their anticancer activity, specifically against MCF-7 human breast cancer cell lines. This research underscores the potential of oxazolidine derivatives in cancer treatment strategies Kumar & Sharma, 2022.
Agricultural Applications
Sternberg et al. (2001) detailed the development of famoxadone, an oxazolidinone fungicide, showcasing the application of such compounds in agricultural settings to protect crops from fungal pathogens Sternberg et al., 2001.
Synthesis and Evaluation of Antioxidants
Gouda (2012) conducted research on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives, again highlighting the chemical versatility and potential health applications of compounds structurally related to oxazolidine-2,4-diones Gouda, 2012.
Propiedades
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-8-10(6-14-21-8)12(18)15-4-2-9(3-5-15)16-11(17)7-20-13(16)19/h6,9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFXTLAKUQOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2638550.png)



![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)
![2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B2638569.png)

